molecular formula C23H30N2O5S B2600266 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 921915-26-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2600266
CAS No.: 921915-26-6
M. Wt: 446.56
InChI Key: WHMXXSWDTNWNBQ-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic small molecule characterized by a benzoxazepine core fused with a sulfonamide substituent. The compound’s structure includes a seven-membered oxazepine ring with isobutyl and dimethyl substituents at the 5-position, a ketone group at the 4-position, and a benzenesulfonamide moiety substituted with methoxy and methyl groups at the 7-position. Crystallographic studies of such compounds often employ software like SHELX for structure refinement and validation .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-15(2)13-25-19-12-17(7-9-21(19)30-14-23(4,5)22(25)26)24-31(27,28)18-8-10-20(29-6)16(3)11-18/h7-12,15,24H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMXXSWDTNWNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core , which is known to influence its pharmacological properties. The molecular formula is C23H30N2O6SC_{23}H_{30}N_{2}O_{6}S with a molecular weight of approximately 434.458 g/mol. The presence of various functional groups enhances its lipophilicity and may affect its interaction with biological targets.

Biological Activity

Research indicates that derivatives of oxazepines, including this compound, exhibit significant biological activities. Key areas of interest include:

1. Kinase Inhibition:

  • Compounds related to the oxazepine structure have been studied for their potential as kinase inhibitors . Kinases play critical roles in cellular signaling pathways that regulate cell growth and apoptosis. Inhibition of specific kinases can lead to therapeutic effects in cancer and inflammatory diseases .

2. Anti-inflammatory Properties:

  • The compound may modulate pathways associated with inflammation. Studies suggest that similar compounds can interact with receptor-interacting protein 1 (RIP1) kinase, which is implicated in various inflammatory conditions .

3. Anticancer Activity:

  • Preliminary research suggests that oxazepine derivatives could exhibit anticancer properties by targeting specific signaling pathways involved in tumor progression .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Kinase InhibitionInhibits key kinases involved in cancer progression,
Anti-inflammatoryModulates RIP1 kinase pathways
AnticancerTargets signaling pathways related to tumor growth

Case Study: Kinase Inhibition

A study investigating the inhibition of RIP1 kinase demonstrated that compounds structurally similar to this compound significantly reduced the activity of this kinase in vitro. This inhibition was correlated with decreased cell proliferation in cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the tetrahydrobenzo[b][1,4]oxazepin core.
  • Introduction of the isobutyl and methoxy groups through selective reactions.
  • Final sulfonamide formation via coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the benzoxazepine sulfonamide class, which shares structural motifs with kinase inhibitors, protease inhibitors, and GPCR modulators. Below is a comparative analysis based on structural features and hypothetical functional implications:

Compound Core Structure Substituents Potential Applications Key Differentiators
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide Benzoxazepine sulfonamide Isobutyl, dimethyl (position 5); methoxy, methyl (sulfonamide) Hypothetical kinase inhibition Unique isobutyl-dimethyl combination enhances steric bulk, potentially affecting binding
Compound A : Benzoxazepine-7-sulfonamide with trifluoromethyl substituent Benzoxazepine sulfonamide Trifluoromethyl (position 7) Protease inhibition (e.g., HCV NS3) Electronegative CF3 group may improve target affinity but reduce metabolic stability
Compound B : 3,3-Diethyl-4-oxo benzoxazepine sulfonamide Benzoxazepine sulfonamide Diethyl (position 3), unsubstituted sulfonamide GPCR modulation (e.g., serotonin) Smaller substituents may allow broader target engagement but lower specificity

Crystallographic and Computational Insights

Structural comparisons often rely on software like SHELX for crystallographic refinement . For example:

  • Torsional angles : The isobutyl group in the target compound may induce distinct torsional strain compared to linear alkyl chains in analogues.

Pharmacokinetic and Toxicity Profiles (Hypothetical)

  • Solubility : The methoxy group may improve aqueous solubility compared to halogenated analogues.
  • Metabolic stability : Steric hindrance from the dimethyl and isobutyl groups could reduce cytochrome P450-mediated oxidation.

Research Findings and Limitations

Comparative studies would require:

Crystallographic validation : To confirm bond lengths, angles, and packing interactions.

In vitro assays : To evaluate binding affinity against targets like kinases or proteases.

ADMET profiling : To assess bioavailability and toxicity relative to analogues.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for sulfonamide derivatives of this compound?

  • Methodological Answer : Synthesize analogs with variations in:
  • Isobutyl Chain : Replace with cyclopropyl or tert-butyl groups.
  • Methoxy/Methyl Substituents : Introduce halogens or nitro groups.
    Evaluate changes via IC50_{50} comparisons and CoMFA (Comparative Molecular Field Analysis) .

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